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Compound of Interest

Compound Name: 4-O-Methylgrifolic acid

Cat. No.: B1163443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-
Methylgrifolic acid, a derivative of the natural product grifolic acid. Due to the limited

availability of direct experimental data for 4-O-Methylgrifolic acid, this document presents a

combination of reported data for the parent compound, grifolic acid, and predicted

spectroscopic characteristics for its 4-O-methylated form. This information is crucial for the

identification, characterization, and analysis of this compound in research and drug

development settings.

Chemical Structure and Properties
Systematic Name: 2-hydroxy-4-methoxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-

trienyl)benzoic acid

Molecular Formula: C₂₄H₃₄O₄[1]

Molecular Weight: 386.524 g/mol [1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-O-Methylgrifolic acid. The

data is a combination of information available for the parent compound, grifolic acid, and

predicted values for the methylated derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1163443?utm_src=pdf-interest
https://www.benchchem.com/product/b1163443?utm_src=pdf-body
https://www.benchchem.com/product/b1163443?utm_src=pdf-body
https://www.benchchem.com/product/b1163443?utm_src=pdf-body
https://www.myskinrecipes.com/shop/th/ungrouped-reagents/221826-4-o-methylgrifolic-acid.html
https://www.myskinrecipes.com/shop/th/ungrouped-reagents/221826-4-o-methylgrifolic-acid.html
https://www.benchchem.com/product/b1163443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-O-Methylgrifolic acid (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 s 1H
Carboxylic acid (-

COOH)

~6.3 s 1H Aromatic H

~5.1 - 5.3 m 3H Olefinic H

~3.8 s 3H Methoxy (-OCH₃)

~3.4 d 2H Ar-CH₂-

~2.1 s 3H Ar-CH₃

~1.9 - 2.1 m 8H Allylic CH₂

~1.6 - 1.7 s 9H Olefinic CH₃

~1.5 - 1.6 s 3H Olefinic CH₃

Predicted data based on the structure of grifolic acid and known chemical shifts for similar

functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-O-Methylgrifolic acid (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~175 Carboxylic acid (C=O)

~162 Aromatic C-O (C4)

~160 Aromatic C-O (C2)

~140 Aromatic C (C6)

~135-140 Olefinic C

~120-125 Olefinic C

~110 Aromatic C (C5)

~108 Aromatic C (C1)

~105 Aromatic C (C3)

~55 Methoxy (-OCH₃)

~40 Allylic CH₂

~26-27 CH₂

~22-23 Ar-CH₃

~16-18 Olefinic CH₃

Predicted data based on the structure of grifolic acid and known chemical shifts for similar

functional groups. The methylation at the C4 position is expected to significantly shift its

resonance downfield and introduce a methoxy signal around 55 ppm.

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 4-O-Methylgrifolic acid
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Ion m/z (predicted) Fragmentation Pattern

[M-H]⁻ 385.24 Deprotonated molecular ion

[M+H]⁺ 387.25 Protonated molecular ion

[M-H₂O-H]⁻ 367.23
Loss of water from the

deprotonated molecular ion

[M-CO₂-H]⁻ 341.25
Loss of carbon dioxide from

the deprotonated molecular ion

The mass spectrum of 4-O-Methylgrifolic acid is expected to show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern will likely be similar to that of

grifolic acid, with characteristic losses of water and carbon dioxide. The key difference will be

the 14-mass unit increase in the molecular ion and fragments containing the methylated

aromatic ring compared to grifolic acid.

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopic Data for 4-O-Methylgrifolic acid

Wavenumber (cm⁻¹) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic acid)

~2920-2960 Strong C-H stretch (Aliphatic)

~1700-1725 Strong C=O stretch (Carboxylic acid)

~1600, ~1450 Medium
C=C stretch (Aromatic and

Olefinic)

~1200-1300 Medium C-O stretch

~1000-1100 Medium C-O stretch (Aryl-Alkyl ether)

The IR spectrum is predicted to be very similar to that of grifolic acid. The most notable

difference would be the absence of a distinct phenolic O-H stretch and the presence of a

characteristic aryl-alkyl ether C-O stretching band.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

These should be adapted and optimized for the specific instrumentation and sample available.

Sample Preparation
4-O-Methylgrifolic acid should be dissolved in a suitable solvent. For NMR, deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD) are appropriate choices. For MS, a

solution in methanol or acetonitrile is typically used. For IR, the sample can be analyzed as a

thin film after solvent evaporation or as a KBr pellet.

NMR Spectroscopy
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Process the data with appropriate window function (e.g., exponential multiplication) and

Fourier transform.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Process the data with appropriate window function and Fourier transform.

2D NMR (optional but recommended for full assignment):

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon

correlations.
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Mass Spectrometry
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an

appropriate ionization source (e.g., Electrospray Ionization - ESI).

Method:

Introduce the sample solution into the ion source.

Acquire data in both positive and negative ion modes.

Obtain a full scan mass spectrum to determine the molecular weight.

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for

structural elucidation.

Infrared (IR) Spectroscopy
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Method (Thin Film):

Deposit a small amount of the sample solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Method (KBr Pellet):

Mix a small amount of the sample with dry KBr powder.

Press the mixture into a thin, transparent pellet.

Acquire the spectrum.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a natural product derivative like 4-O-Methylgrifolic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Isolation & Purification Dissolution in Solvent

NMR (1H, 13C, 2D)

MS (HRMS, MS/MS)

IR (FTIR)

Data Processing Spectral Assignment Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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